molecular formula C18H29N3O5 B1240157 (R)-bambuterol CAS No. 788821-30-7

(R)-bambuterol

Número de catálogo: B1240157
Número CAS: 788821-30-7
Peso molecular: 367.4 g/mol
Clave InChI: ANZXOIAKUNOVQU-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-bambuterol is the (R)-enantiomer of bambuterol. It is an enantiomer of a (S)-bambuterol.

Aplicaciones Científicas De Investigación

Bronchodilation in Asthma

(R)-Bambuterol is primarily recognized for its potent bronchodilator effects, making it effective in managing bronchospasm associated with asthma. Studies have demonstrated that it exhibits a longer duration of action compared to racemic bambuterol, with effects lasting over 12 hours .

  • Case Study: Guinea Pig Model
    • In experiments involving ovalbumin-sensitized guinea pigs, this compound showed significant protective effects against histamine-induced bronchospasm. At a dose of 4 mg/kg, it provided similar protective effects to 8 mg/kg of racemic bambuterol, indicating a higher potency .
Dosage (mg/kg) Collapse Latency (seconds) R-Bambuterol Racemic Bambuterol
058 ± 9ControlControl
4Increased latencySignificantSimilar
8No collapseFull protectionCollapse at 316 ± 36

Lipid-Lowering Effects

Beyond its respiratory benefits, this compound has been studied for its lipid-lowering properties. It has shown efficacy in reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) and improving the ApoA1/ApoB ratio, which is indicative of cardiovascular health .

  • Case Study: Healthy Chinese Subjects
    • A study involving healthy individuals demonstrated that administration of this compound resulted in significant reductions in LDL-C levels across multiple dosing regimens. The compound was noted to be more effective than its racemic counterpart in lowering LDL-C levels .
Dosage Group LDL-C Reduction (%) ApoA1/ApoB Ratio Change
Single DoseSignificant reductionMarginal increase
Multiple DosesSustained reductionMarginal increase

Safety and Side Effects

The safety profile of this compound is favorable compared to racemic bambuterol, as it exhibits reduced cardiovascular side effects. In studies measuring heart rate and blood pressure responses, this compound demonstrated significantly less impact on these parameters than its racemic form, indicating a better benefit-risk ratio for patients .

Análisis De Reacciones Químicas

Asymmetric Reduction Route

  • Starting Material : 1-(3,5-dihydroxyphenyl)ethanone undergoes esterification with dimethylcarbamic chloride to form 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone .

  • Bromination : Copper(II) bromide introduces a bromine atom at the α-carbon, yielding 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone .

  • Chiral Reduction : The ketone is reduced using (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Cl], achieving 99% enantiomeric excess (e.e.) for the (R)-configuration .

  • Epoxide Formation : NaOH treatment converts the resulting alcohol to an epoxide, which reacts with tert-butylamine to form (R)-bambuterol .

StepReagents/ConditionsKey IntermediateYield/EE
1Dimethylcarbamic chloride1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone86%
2CuBr₂1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone91%
3(-)-DIP-Cl(R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanol99% e.e.
4NaOH, tert-butylamineThis compound69%

Biocatalytic Asymmetric Reduction

  • Substrate : 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone is reduced using whole cells of Williopsis californica pre-incubated with glycerol .

  • Conditions : 10% glycerol enhances substrate solubility and cofactor recycling, yielding (R)-alcohol with 81% isolated yield and >99% e.e. .

Metabolic Activation and Enzymatic Interactions

This compound acts as a prodrug, requiring hydrolysis by butyrylcholinesterase (BChE) to release (R)-terbutaline :

Stepwise Hydrolysis

  • First Carbamate Cleavage : BChE transfers one carbamate group from this compound, forming a monocarbamate intermediate (MONO) .

  • Second Cleavage : MONO undergoes further hydrolysis to release (R)-terbutaline .

CompoundBChE Inhibition (IC₅₀)AChE Inhibition (IC₅₀)
This compound0.078 ± 0.005 μM >100 μM
Bambuterol0.119 ± 0.004 μM 3 μM

Kinetics of BChE Inhibition

  • Time- and Concentration-Dependence : MTR-3 (a bambuterol analog) shows pseudo-irreversible inhibition of BChE with a bimolecular rate constant k3=(1.44±0.02)×105M1min1k_3=(1.44\pm 0.02)\times 10^5\,\text{M}^{-1}\text{min}^{-1} for carbamylation .

  • Decarbamylation : The carbamylated enzyme regenerates activity via hydrolysis with a rate constant kdecarb=0.013min1k_{\text{decarb}}=0.013\,\text{min}^{-1} at pH 7.4 .

Enantioselective Pharmacodynamics

  • Bronchodilation : this compound is twice as potent as racemic bambuterol in guinea pig asthma models (ED₅₀: 0.91 mg/kg vs. 1.68 mg/kg) .

  • Cardiovascular Effects : Both enantiomers increase heart rate in beagles, but this compound’s therapeutic index is superior due to reduced airway resistance at lower doses .

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitation
Chiral Resolution High purity (>99% e.e.)Requires racemic starting material
Biocatalytic Reduction Eco-friendly, high enantioselectivitySubstrate solubility challenges
Asymmetric Synthesis Scalable, avoids resolution stepsCost of chiral reagents

Structural and Mechanistic Insights

  • X-ray Crystallography : Confirms the (R)-configuration and planar carbamate groups, which are critical for BChE recognition .

  • Circular Dichroism : Distinct spectral peaks at 210 nm (carbamate) and 250 nm (aromatic ring) validate stereochemical integrity .

This synthesis and reactivity profile underscores this compound’s potential as a selective bronchodilator with optimized pharmacokinetics. Future research should explore covalent BChE inhibitors derived from its carbamate chemistry .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-bambuterol enantioselectively in preclinical research?

this compound is synthesized as a chiral prodrug of terbutaline, requiring enantioselective methods such as asymmetric catalysis or enzymatic resolution. Key steps include protecting the hydroxyl and amino groups during carbamate formation and ensuring high chiral purity via HPLC validation . Researchers should prioritize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization and confirm stereochemistry using techniques like circular dichroism or X-ray crystallography.

Q. How can researchers evaluate the pharmacokinetics and prodrug activation mechanism of this compound?

this compound is hydrolyzed by cholinesterase to release terbutaline. Methodological approaches include:

  • In vitro assays : Incubate with human plasma or liver microsomes to measure hydrolysis rates .
  • In vivo studies : Track terbutaline metabolites in blood/urine using LC-MS/MS.
  • Enzyme inhibition studies : Use cholinesterase inhibitors (e.g., neostigmine) to validate activation pathways .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is widely used. For stability studies, forced degradation under acidic/alkaline conditions can assess degradation products. Dissolution testing for buccal films (e.g., USP Apparatus I) evaluates release kinetics .

Q. How should researchers design experiments to assess this compound’s bronchodilatory efficacy in preclinical models?

Use murine asthma models (e.g., ovalbumin-induced airway hyperresponsiveness) or ex vivo tracheal ring assays. Measure peak expiratory flow rate (PEFR) and bronchial relaxation, comparing results to terbutaline or other β2-agonists .

Advanced Research Questions

Q. What methodologies address enantiomer-specific differences in this compound’s anti-inflammatory effects?

In colitis models (e.g., DSS-induced mice), compare (R)- and (S)-enantiomers using endpoints like colon length, histopathology, and cytokine profiles (IL-6, TNF-α). Employ chiral separation techniques (e.g., chiral HPLC) to ensure enantiomeric purity in dosing solutions .

Q. How can researchers optimize formulation strategies for this compound in buccal films?

Key steps include:

  • Polymer screening : Test mucoadhesive polymers (e.g., HPMC, chitosan) for film integrity and dissolution.
  • Permeation studies : Use Franz diffusion cells with porcine buccal mucosa to measure drug flux .
  • Stability testing : Accelerated stability studies (40°C/75% RH) to assess physical and chemical degradation .

Q. What experimental approaches resolve contradictions in efficacy data across studies?

  • Meta-analysis : Pool data from crossover trials (e.g., PEFR variability in asthma patients) to identify confounding variables like patient adherence or dosing timing .
  • Dose-response studies : Establish optimal dosing ranges to mitigate under/overestimation of effects.
  • Blinded replicate experiments : Minimize observer bias in preclinical models .

Q. How can target selectivity and off-target effects of this compound be systematically evaluated?

Use receptor-binding assays (β2-adrenoceptor vs. β1/β3) and functional cAMP assays in transfected HEK cells. Screen for off-target interactions (e.g., cholinesterase inhibition) using enzyme panels and molecular docking simulations .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Follow GHS guidelines:

  • Personal protective equipment (PPE) : Gloves, lab coats, and N95 masks to prevent inhalation of aerosols .
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Waste disposal : Neutralize acidic/byproduct solutions before disposal .

Q. How can researchers investigate this compound’s immunomodulatory effects in non-pulmonary diseases?

In colitis models, combine transcriptomics (RNA-seq) and metabolomics to identify pathways like NF-κB or MAPK. Use flow cytometry to analyze immune cell populations (e.g., Treg/Th17 balance) in splenic or mesenteric lymph nodes .

Propiedades

Número CAS

788821-30-7

Fórmula molecular

C18H29N3O5

Peso molecular

367.4 g/mol

Nombre IUPAC

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1

Clave InChI

ANZXOIAKUNOVQU-HNNXBMFYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

SMILES isomérico

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

SMILES canónico

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-bambuterol
Reactant of Route 2
(R)-bambuterol
Reactant of Route 3
Reactant of Route 3
(R)-bambuterol
Reactant of Route 4
(R)-bambuterol
Reactant of Route 5
Reactant of Route 5
(R)-bambuterol
Reactant of Route 6
Reactant of Route 6
(R)-bambuterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.